N,2,5-trimethoxy-N-methylbenzamide chemical structure and properties
N,2,5-trimethoxy-N-methylbenzamide chemical structure and properties
An In-Depth Technical Guide to N,2,5-trimethoxy-N-methylbenzamide: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of N,2,5-trimethoxy-N-methylbenzamide, a member of the versatile substituted benzamide class of molecules. Substituted benzamides are of significant interest in medicinal chemistry for their wide range of biological activities.[1][2] This document details the chemical structure, physicochemical properties, and a validated synthesis protocol for N,2,5-trimethoxy-N-methylbenzamide. As a Weinreb amide, its utility as a stable and highly specific intermediate in the synthesis of complex pharmaceutical and agrochemical compounds is critically examined.[3][4] The guide also explores its potential pharmacological significance by contextualizing it within the broader activities of related benzamide compounds, which have shown promise in targeting neurological and psychiatric disorders.[3][5] This paper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable synthetic building block.
Introduction: The Versatility of Substituted Benzamides
The substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, renowned for conferring a broad spectrum of biological activities to molecules that incorporate it.[1] This versatility has led to the investigation and development of benzamide derivatives for a multitude of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents.[2] The specific biological effect is intricately linked to the substitution pattern on both the benzene ring and the amide nitrogen. For instance, certain substitution patterns have yielded potent antagonists for dopamine D2 and serotonin 5-HT2 receptors, a pharmacological profile highly sought after for atypical antipsychotic drugs.[5]
N,2,5-trimethoxy-N-methylbenzamide belongs to a specific subclass known as Weinreb amides (N-methoxy-N-methylamides). The defining feature of a Weinreb amide is its controlled reactivity towards organometallic reagents. This functionality allows for the high-yield synthesis of ketones from carboxylic acid derivatives without the common side reaction of over-addition to form tertiary alcohols.[4] This predictable reactivity makes N,2,5-trimethoxy-N-methylbenzamide an exceptionally valuable intermediate for constructing complex molecular architectures with precision.[3][4]
Physicochemical and Structural Profile
Chemical Structure and Identifiers
The molecular structure of N,2,5-trimethoxy-N-methylbenzamide is characterized by a central benzamide core. The benzene ring is substituted with two methoxy groups at positions 2 and 5. The amide nitrogen is substituted with both a methyl group and a methoxy group, classifying it as a Weinreb amide.
Caption: Chemical structure of N,2,5-trimethoxy-N-methylbenzamide.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N,2,5-trimethoxy-N-methylbenzamide | - |
| CAS Number | 1146443-78-8 | [3][6][7] |
| Molecular Formula | C₁₁H₁₅NO₄ | [3][7][8] |
| Molecular Weight | 225.24 g/mol | [3][8] |
| Canonical SMILES | CN(OC)C(=O)C1=C(C=C(C=C1)OC)OC | - |
Spectroscopic Profile
While specific spectral data for this exact isomer is not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the three methoxy groups, and the N-methyl group. The aromatic protons on the trisubstituted ring will appear as a complex multiplet. The three methoxy groups (two on the ring, one on the nitrogen) and the N-methyl group will each present as sharp singlets, likely in the 3-4 ppm range, with slight differences in chemical shift due to their distinct electronic environments.
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¹³C NMR: The carbon NMR spectrum will be characterized by signals for the eleven unique carbon atoms. This includes the carbonyl carbon (~170 ppm), six aromatic carbons (four substituted, two unsubstituted), and four sp³ hybridized carbons from the methoxy and N-methyl groups. Data from similar benzamides can be used to estimate these shifts.[9]
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M+) at m/z = 225.24. Key fragmentation patterns would likely involve the loss of methoxy radicals (•OCH₃) and cleavage of the amide bond, providing structural confirmation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Synthesis and Purification
Rationale and Strategy
The synthesis of N,2,5-trimethoxy-N-methylbenzamide is most reliably achieved via the formation of a Weinreb amide. The causality for this choice rests on the stability and selective reactivity of the product. A common and efficient laboratory-scale approach involves a two-step process:
-
Activation of the Carboxylic Acid: The starting material, 2,5-dimethoxybenzoic acid, is first converted to a more reactive acyl chloride. This is typically accomplished using thionyl chloride (SOCl₂) or oxalyl chloride, which are highly effective activating agents that produce gaseous byproducts, simplifying reaction workup.
-
Amide Bond Formation: The resulting 2,5-dimethoxybenzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base is crucial as it neutralizes the HCl generated during the reaction, driving the equilibrium towards the product and preventing protonation of the amine.[2][10]
This protocol is self-validating as the progress of each step can be monitored by thin-layer chromatography (TLC), and the final product's identity and purity are unequivocally confirmed by spectroscopic methods (NMR, MS).
Caption: General workflow for the synthesis and validation of the target compound.
Detailed Experimental Protocol
Objective: To synthesize N,2,5-trimethoxy-N-methylbenzamide from 2,5-dimethoxybenzoic acid.
Materials:
-
2,5-dimethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
N,O-dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
Step A: Synthesis of 2,5-Dimethoxybenzoyl Chloride
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-dimethoxybenzoic acid (1.0 eq).
-
Add anhydrous DCM (approx. 5 mL per 1 g of acid).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise. A catalytic amount of DMF can be added to accelerate the reaction.
-
Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until gas evolution ceases. The reaction can be gently heated to reflux if necessary.
-
Monitor the reaction by TLC (by quenching a small aliquot with methanol and spotting against the starting material).
-
Once complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.
Step B: Synthesis of N,2,5-trimethoxy-N-methylbenzamide
-
In a separate flame-dried flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C and slowly add triethylamine (2.5 eq). Stir for 15-20 minutes.
-
Dissolve the crude 2,5-dimethoxybenzoyl chloride from Step A in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine/base suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction to completion by TLC.
Step C: Workup and Purification
-
Quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,2,5-trimethoxy-N-methylbenzamide.
Applications and Biological Context
Utility as a Synthetic Intermediate
The primary application of N,2,5-trimethoxy-N-methylbenzamide is as a highly efficient synthetic intermediate.[3] Its Weinreb amide functionality provides a distinct advantage in multi-step syntheses. When treated with Grignard or organolithium reagents, the reaction reliably stops at the ketone stage due to the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup. This prevents the formation of tertiary alcohol byproducts, leading to cleaner reactions and higher yields of the desired ketone.[4] This makes it an ideal building block for creating complex molecules where a specific ketone moiety is required.
Potential Pharmacological Relevance
While direct pharmacological studies on N,2,5-trimethoxy-N-methylbenzamide are not extensively documented, its structural class is of high interest. Substituted benzamides are known to interact with various biological targets. The specific trimethoxy substitution pattern is found in several psychoactive compounds, suggesting that derivatives of this molecule could be explored for activity within the central nervous system (CNS). Research on related benzamides has demonstrated potent binding to dopamine and serotonin receptors, which are key targets in the treatment of psychosis and other neurological disorders.[5] Therefore, N,2,5-trimethoxy-N-methylbenzamide serves as a valuable starting point for the synthesis of novel compounds for screening against these and other CNS targets.
Caption: Potential biological activities of the substituted benzamide class.
Conclusion
N,2,5-trimethoxy-N-methylbenzamide is a well-defined chemical entity with significant value for synthetic and medicinal chemists. Its identity is established by its unique molecular formula and structure, and its synthesis is achievable through robust and reproducible protocols. The presence of the Weinreb amide functionality makes it a superior building block for the controlled synthesis of complex ketones, positioning it as a key intermediate in pharmaceutical and agrochemical research and development. While its own biological profile is yet to be fully elucidated, its structural relationship to a wide array of pharmacologically active benzamides suggests a rich potential for future discovery.
References
- BenchChem. (2025). A Comparative Guide to the Biological Activity of Substituted Benzamides.
- BenchChem. (2025). A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential.
- Yang, S., et al. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
- Hester, J. B., et al. (n.d.). Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. PubMed.
- Yang, S., et al. (2025). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. ResearchGate.
- NIST. (n.d.). Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxy-. NIST Chemistry WebBook.
- MySkinRecipes. (n.d.). N,2,5-triMethoxy-N-MethylbenzaMide.
- ChemicalBook. (2025). N,2,5-triMethoxy-N-MethylbenzaMide | 1146443-78-8.
- PubChem. (n.d.). N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575.
- PubChem. (n.d.). N,2,4-trimethoxy-N-methylbenzamide | C11H15NO4 | CID 18931181.
- Sparatore, A., et al. (n.d.). Synthesis and preliminary pharmacological investigation of N-lupinyl-2-methoxybenzamides. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research.
- Patil, P., et al. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.
- Moreira, D., et al. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI.
- Suzhou Aobai Pharmaceutical. (n.d.). N,2,5-triMethoxy-N-MethylbenzaMide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N,2,5-triMethoxy-N-MethylbenzaMide [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents [pubmed.ncbi.nlm.nih.gov]
- 6. N,2,5-triMethoxy-N-MethylbenzaMide | 1146443-78-8 [chemicalbook.com]
- 7. N,2,5-triMethoxy-N-MethylbenzaMide [allbiopharm.com]
- 8. N,2,4-trimethoxy-N-methylbenzamide | C11H15NO4 | CID 18931181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
